molecular formula C11H17N3O B1472375 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 1522675-72-4

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No. B1472375
CAS RN: 1522675-72-4
M. Wt: 207.27 g/mol
InChI Key: HOTUCVPEOBVNAD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol” are not well-documented. A similar compound, “3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine”, has a molecular formula of C11H18N4 and a molecular weight of 206.29 g/mol.

Scientific Research Applications

Synthetic Methodologies and Fluorescent Properties

  • Research has explored ketone derivatives of propargylamines as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles. These compounds, including structures similar to "3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol," have shown marked fluorescent abilities, with applications in developing fluorescence-based probes and materials (Odin et al., 2022).

Biological Activity

  • A study on bis(pyrazole-benzofuran) hybrids possessing piperazine linkers reported potent antibacterial and biofilm inhibition activities. These compounds, related to "3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol," offer a foundation for developing new antimicrobial agents with potential applications in treating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Anticholinesterase Effects

  • Pyrazoline derivatives have been synthesized and evaluated for their anticholinesterase effects, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. This research indicates that compounds structurally related to "3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol" could be explored for their neuroprotective properties (Altıntop, 2020).

Antiproliferative Agents

  • Novel pyrazole derivatives have been identified for their potential as antiproliferative agents, indicating their application in cancer research. The structural features of "3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol" may warrant investigation into its anticancer activities, particularly against specific cancer cell lines (Ananda et al., 2017).

Safety and Hazards

The safety and hazards associated with “3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol” are not well-documented .

properties

IUPAC Name

5-cyclopropyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-7-10(8-1-2-8)13-14(11)9-3-5-12-6-4-9/h7-9,12-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTUCVPEOBVNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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